molecular formula C14H24N4O3 B5615015 [(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol

[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol

Cat. No. B5615015
M. Wt: 296.37 g/mol
InChI Key: IFAAFTDBYAJMQF-VXGBXAGGSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like [(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol typically involves multiple steps, including ring opening followed by ring closure reactions, as well as the use of specific catalysts or reagents to facilitate the formation of the desired product. For example, the synthesis involving ring opening and closure reactions can lead to novel compounds with significant stability and unique properties (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of such compounds is determined using various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is a powerful tool for elucidating the crystalline structure, revealing the arrangement of atoms within the molecule and providing insights into the geometry and stereochemistry of the compound. Spectroscopic methods, including NMR and IR spectroscopy, offer detailed information about the molecular framework, functional groups, and bond interactions.

Chemical Reactions and Properties

The chemical reactivity and properties of a compound are closely linked to its molecular structure. Studies on similar compounds have shown that their reactivity can be influenced by the presence of specific functional groups or structural features, leading to selective reactions under certain conditions. For example, the presence of a pyrazole group can enhance nucleophilic attack at specific carbon atoms, while methoxy groups can influence the electronic distribution across the molecule, affecting its reactivity (Sugimori et al., 1983).

properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-17(5-6-21-2)7-11-8-18(9-12(11)10-19)14(20)13-3-4-15-16-13/h3-4,11-12,19H,5-10H2,1-2H3,(H,15,16)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAAFTDBYAJMQF-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1CN(CC1CO)C(=O)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol

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